molecular formula C10H11BrN2O B13847743 N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine

N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B13847743
M. Wt: 255.11 g/mol
InChI Key: BPZHPDJXOVPLLX-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound that belongs to the class of oxazoles This compound is characterized by the presence of a bromophenyl group attached to a dihydro-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of 2-bromobenzylamine with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific combination of a bromophenyl group and an oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H11BrN2O/c11-9-4-2-1-3-8(9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13)

InChI Key

BPZHPDJXOVPLLX-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NCC2=CC=CC=C2Br

Origin of Product

United States

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